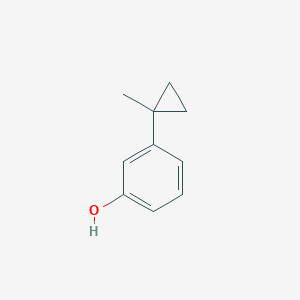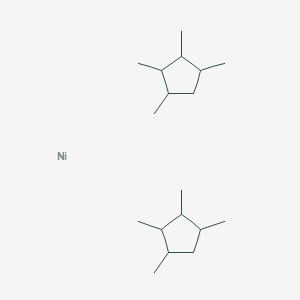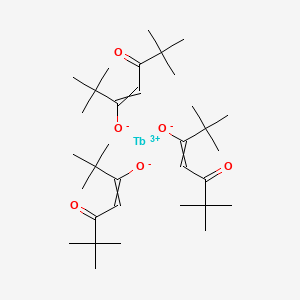
terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where terbium(III) ion is complexed with three molecules of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. This compound is known for its luminescent properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of terbium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium(IV) complexes.
Reduction: It can be reduced back to terbium(III) from terbium(IV).
Substitution: Ligand exchange reactions can occur where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a competing ligand and an appropriate solvent.
Major Products
Oxidation: Terbium(IV) complexes.
Reduction: Terbium(III) complexes.
Substitution: New terbium complexes with different ligands.
Scientific Research Applications
Terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a luminescent probe in analytical chemistry.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a contrast agent in medical imaging.
Industry: Utilized in the production of luminescent materials and as a component in light-emitting devices.
Mechanism of Action
The luminescent properties of terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate are due to the electronic transitions within the terbium ion. When excited by an external light source, the compound emits light as it returns to its ground state. The specific wavelengths of emitted light depend on the electronic structure of the terbium ion and the surrounding ligands. The compound’s mechanism of action in biological systems involves its interaction with cellular components, leading to fluorescence that can be detected and analyzed.
Comparison with Similar Compounds
Similar Compounds
- Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II)
- Titanium(IV) diisopropoxidebis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its strong luminescent properties and stability. Compared to similar compounds, it offers higher luminescence efficiency and better performance in various applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C33H57O6Tb |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
InChI Key |
JSAHJYGCYOFNGW-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


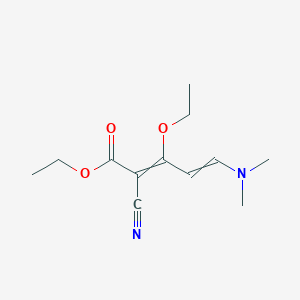
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
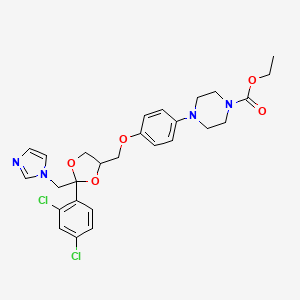
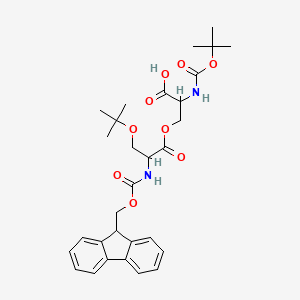
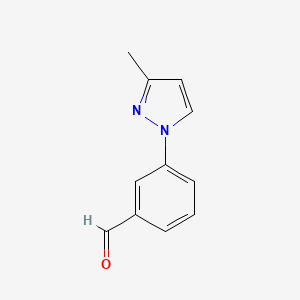
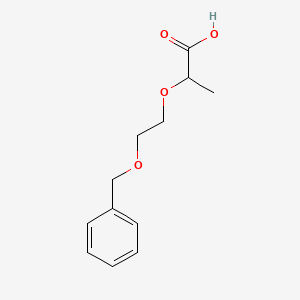
![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)

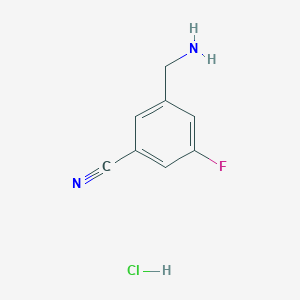
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)
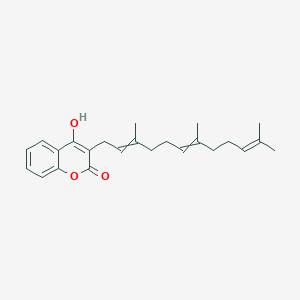
![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
